molecular formula C10H10O4 B1619106 4,6-Dimethoxybenzofuran-3(2H)-one CAS No. 4225-35-8

4,6-Dimethoxybenzofuran-3(2H)-one

Cat. No.: B1619106
CAS No.: 4225-35-8
M. Wt: 194.18 g/mol
InChI Key: LXQJNUVFRZIYBH-UHFFFAOYSA-N
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Description

4,6-Dimethoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features two methoxy groups at the 4 and 6 positions and a lactone ring at the 3 position, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethoxyphenol with 1-ethynyl-4-methoxybenzene under specific conditions to form the benzofuran ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or other positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

4,6-Dimethoxybenzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4,6-Dimethoxybenzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes . Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxybenzofuran-3(2H)-one is unique due to its specific substitution pattern and the presence of the lactone ring

Properties

IUPAC Name

4,6-dimethoxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQJNUVFRZIYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CO2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345722
Record name 4,6-Dimethoxycoumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-35-8
Record name 4,6-Dimethoxycoumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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